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molecular formula C6H3ClN2O2 B1590612 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 35570-68-4

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B1590612
M. Wt: 170.55 g/mol
InChI Key: ZWGWZXKNFDGBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04033975

Procedure details

Phosgene is introduced at 40°-50° C., after the addition of 20 parts of pyridine, into a solution of 10 parts of 2-amino-3-hydroxy-5-chloropyridine in 200 parts of chloroform, and stirring is maintained for one hour at room temperature; the chloroform and the pyridine are evaporated off in a water-jet vacuum, and ice-water is added to the residue. The precipitate is filtered off and dried at 40°-50° C. in vacuo. There are obtained 10 parts of 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one (85% of theory), m.p. 184°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].N1C=CC=CC=1.[NH2:11][C:12]1[C:17]([OH:18])=[CH:16][C:15]([Cl:19])=[CH:14][N:13]=1>C(Cl)(Cl)Cl>[Cl:19][C:15]1[CH:16]=[C:17]2[O:18][C:1](=[O:2])[NH:11][C:12]2=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the chloroform and the pyridine are evaporated off in a water-jet vacuum, and ice-water
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40°-50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)NC(O2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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